molecular formula C9H14ClN3O B1398468 2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride CAS No. 1219964-66-5

2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride

Cat. No. B1398468
M. Wt: 215.68 g/mol
InChI Key: SPIRLRHJYHAHFL-UHFFFAOYSA-N
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Description

“2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride” seems to be a complex organic compound. It appears to contain a pyridine ring, which is a basic heterocyclic ring consisting of five carbon atoms and one nitrogen atom . It also contains an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .


Molecular Structure Analysis

The molecular structure of “2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride” would likely be complex due to the presence of multiple functional groups. The pyridine ring would contribute to the aromaticity of the molecule, while the acetamide group would introduce polarity .


Chemical Reactions Analysis

The chemical reactions involving “2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride” would likely depend on the reactivity of its functional groups. The pyridine ring is known to undergo electrophilic substitution reactions, while the acetamide group can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride” would depend on its molecular structure. For example, the presence of the pyridine ring could contribute to its aromaticity and basicity, while the acetamide group could introduce polarity and potential for hydrogen bonding .

Scientific Research Applications

1. Inhibitor for Cholesterol O-Acyltransferase

2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibits selectivity for ACAT-1 over ACAT-2 and shows promise in the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

2. Chemosensor for Zinc Ions

A chemosensor using a similar compound, 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide, showed remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution. This sensor is capable of monitoring Zn2+ concentrations in living cells and aqueous solution, highlighting its utility in biological and environmental monitoring (G. Park et al., 2015).

3. κ-Opioid Receptor Antagonist

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine is a novel κ-opioid receptor antagonist with potential therapeutic applications in treating depression and addiction disorders. This compound has shown efficacy in animal models for antidepressant-like effects and attenuating the behavioral effects of stress (S. Grimwood et al., 2011).

4. Extraction and Recovery of Palladium

Novel N-substituted 2-(diphenylthiophosphoryl)acetamides ligands have been utilized for efficient extraction and recovery of Pd(II) from hydrochloric acid solutions. These compounds demonstrate potential for separating palladium from secondary resources, showcasing their application in resource recovery and environmental remediation (A. Turanov et al., 2017).

properties

IUPAC Name

2-(methylamino)-N-(pyridin-4-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-10-7-9(13)12-6-8-2-4-11-5-3-8;/h2-5,10H,6-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIRLRHJYHAHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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